Guancydin

Übersicht

Beschreibung

Guanidin ist eine organische Verbindung mit der Formel HNC(NH2)2. Es ist ein farbloser Feststoff, der sich in polaren Lösungsmitteln löst und für seine starke Basizität bekannt ist. Guanidin wurde erstmals 1861 von Adolph Strecker durch oxidative Degradation von Guanin isoliert, das aus Guano gewonnen wurde . Es kommt in geringen Mengen in verschiedenen Pflanzen- und Tierprodukten vor und ist eine bedeutende funktionelle Gruppe sowohl in der Biologie als auch in der Chemie .

Synthesewege und Reaktionsbedingungen:

Thermische Zersetzung von Ammoniumthiocyanat: Guanidin kann durch schonende thermische Zersetzung von trockenem Ammoniumthiocyanat bei 180-190 °C unter wasserfreien Bedingungen synthetisiert werden: [ 3 \text{NH}4\text{SCN} \rightarrow 2 \text{CH}_5\text{N}_3 + \text{H}_2\text{S} + \text{CS}_2 ]

Reaktion von Dicyandiamid mit Ammoniumsalzen: Dieser kommerzielle Weg umfasst einen zweistufigen Prozess, der mit der Reaktion von Dicyandiamid mit Ammoniumsalzen beginnt, gefolgt von der Behandlung mit einer Base wie Natriummethoxid.

Industrielle Produktionsmethoden:

Katalytische Guanylierungsreaktion: Diese Methode beinhaltet die katalytische Guanylierung von Aminen mit Carbodiimiden, wobei häufig Übergangsmetallkatalysatoren verwendet werden.

Isothiouroniumsalzreaktion: Isothiouroniumsalze (S-alkylierte Thioharnstoffe) reagieren mit Aminen unter Bildung von Guanidiniumsalzen.

Arten von Reaktionen:

Oxidation: Guanidin kann Oxidationsreaktionen eingehen, wobei häufig Nitroguanidin gebildet wird.

Reduktion: Es kann reduziert werden, um verschiedene Derivate zu bilden, darunter Aminoguanidin.

Substitution: Guanidin kann an Substitutionsreaktionen teilnehmen, insbesondere mit Halogeniden und anderen Elektrophilen.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Wie Schwefelsäure zur Bildung von Nitroguanidin.

Reduktionsmittel: Verschiedene Reduktionsmittel können verwendet werden, um Aminoguanidin und andere Derivate zu bilden.

Basen: Starke Basen wie Natriummethoxid werden bei der Herstellung von Guanidin aus seinen Salzen verwendet.

Wichtige Produkte:

Nitroguanidin: Wird durch Oxidation gebildet.

Aminoguanidin: Wird durch Reduktion gebildet.

Guanidiniumsalze: Werden durch Substitutionsreaktionen gebildet.

4. Wissenschaftliche Forschungsanwendungen

Guanidin ist eine vielseitige Verbindung mit Anwendungen in verschiedenen Bereichen:

5. Wirkmechanismus

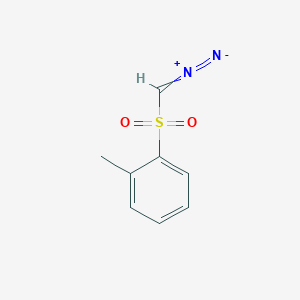

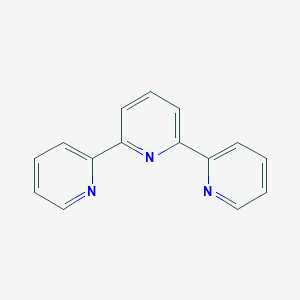

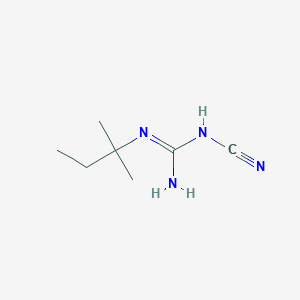

Guanidin wirkt, indem es die Freisetzung von Acetylcholin nach einem Nervenimpuls verstärkt. Es verlangsamt auch die Depolarisations- und Repolarisationsraten von Muskelzellmembranen. Zu den molekularen Zielstrukturen gehören unter anderem Aldehyddeshydrogenase und Ribonuklease {_svg_3}.

Ähnliche Verbindungen:

Harnstoff: Ähnlich in der Struktur, aber weniger basisch.

Thioharnstoff: Wird als Vorläufer bei der Guanidinsynthese verwendet.

Biguanid: Enthält zwei Guanidineinheiten und wird in Arzneimitteln verwendet.

Einzigartigkeit: Die starke Basizität von Guanidin und seine Fähigkeit, stabile Salze mit schwachen Säuren zu bilden, machen es einzigartig unter ähnlichen Verbindungen. Seine Vielseitigkeit bei der Bildung von Wasserstoffbrückenbindungen und seine Planarität tragen zu seiner weit verbreiteten Verwendung in biologischen und chemischen Anwendungen bei .

Wissenschaftliche Forschungsanwendungen

Guanidine is a versatile compound with applications in various fields:

Chemistry: Used as a strong base in organic synthesis and as a catalyst in various reactions.

Biology: Plays a role in the structure and function of proteins, particularly in the side chain of arginine.

Medicine: Used in the treatment of muscle weakness and fatigue associated with Eaton-Lambert syndrome.

Industry: Employed in the production of plastics and explosives.

Wirkmechanismus

Target of Action

Guanidine, also known as Guancidine, primarily targets the Aldehyde dehydrogenase, mitochondrial in humans . This enzyme plays a crucial role in the metabolism of aldehydes .

Mode of Action

Guanidine acts by enhancing the release of acetylcholine following a nerve impulse . It also appears to slow the rates of depolarization and repolarization of muscle cell membranes . This interaction with its targets leads to changes in the physiological processes of the body.

Biochemical Pathways

Guanidine affects various biochemical pathways. It is found in the urine as a normal product of protein metabolism . It is also used in laboratory research as a protein denaturant . The compound’s interaction with its targets can lead to changes in these pathways, affecting downstream effects.

Pharmacokinetics

Guanidine is rapidly absorbed and distributed in the body . . These properties impact the bioavailability of the compound, influencing its therapeutic effects.

Result of Action

The molecular and cellular effects of Guanidine’s action are primarily related to its interaction with its targets. It enhances the release of acetylcholine, which can affect nerve impulses . It also slows the rates of depolarization and repolarization of muscle cell membranes , which can influence muscle function.

Vergleich Mit ähnlichen Verbindungen

Urea: Similar in structure but less basic.

Thiourea: Used as a precursor in guanidine synthesis.

Biguanide: Contains two guanidine units and is used in pharmaceuticals.

Uniqueness: Guanidine’s strong basicity and ability to form stable salts with weak acids make it unique among similar compounds. Its versatility in forming hydrogen bonds and its planarity contribute to its widespread use in biological and chemical applications .

Eigenschaften

IUPAC Name |

1-cyano-2-(2-methylbutan-2-yl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N4/c1-4-7(2,3)11-6(9)10-5-8/h4H2,1-3H3,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZVGEDRCVUKSEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)N=C(N)NC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0023115 | |

| Record name | Guancydine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1113-10-6 | |

| Record name | N-Cyano-N′-(1,1-dimethylpropyl)guanidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1113-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guancydine [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001113106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guancydine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Guancidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.908 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GUANCYDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71Y9TQ5U2Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

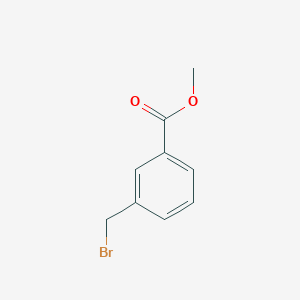

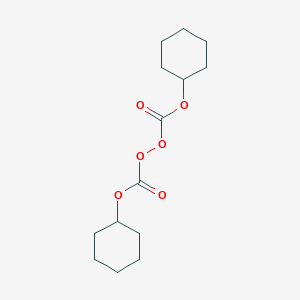

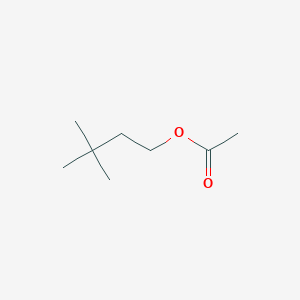

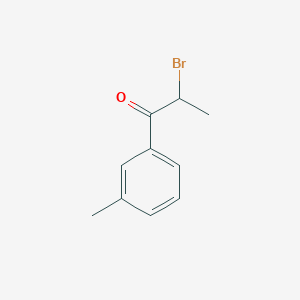

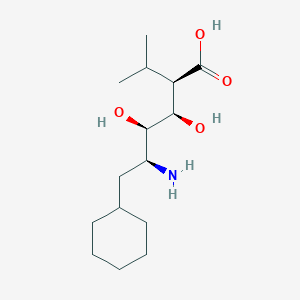

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.